molecular formula C22H28ClNO5 B1668903 Choline fenofibrate CAS No. 856676-23-8

Choline fenofibrate

Numéro de catalogue B1668903
Numéro CAS: 856676-23-8
Poids moléculaire: 421.9 g/mol
Clé InChI: NDVCPHPCCOMZCE-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Choline fenofibrate is a lipid-lowering medication . It is used in severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia . It works by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .


Synthesis Analysis

The synthesis of choline fenofibrate has been described in a patent . The process involves the preparation of choline salt of fenofibric acid. The patent also describes a novel polymorphic form of choline salt of fenofibric acid .


Molecular Structure Analysis

Choline fenofibrate crystallizes in space group Pbca with a = 12.341 03(2), b = 28.568 70(6), c = 12.025 62(2) Å, V = 4239.84(1) Å^3, and Z = 8 . The crystal structure of choline fenofibrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .


Chemical Reactions Analysis

The solubility and dissolution percentage of fenofibrate can be improved by the utilization of co-crystal of fenofibrate with PEG 4000 . The solubilization effect of PEG 4000 might be contributed due to the decrease of particle aggregation of the drug presence of crystallinity, increased wettability, and dispersibility .


Physical And Chemical Properties Analysis

Choline fenofibrate has a molecular formula of C22H28ClNO5 and an average weight of 421.92 . It has a water solubility of 0.000678 mg/mL, logP of 0.76, and logS of -5.8 . It has a pKa (Strongest Acidic) of 3.1 and a pKa (Strongest Basic) of -4.9 .

Applications De Recherche Scientifique

Combination Therapy in Cardiovascular Disease

  • Scientific Field : Cardiovascular Medicine .
  • Application Summary : Choline Fenofibrate is used in combination with statin therapy to control high serum triglyceride (TG) levels in patients who have not responded adequately to statin monotherapy .
  • Methods of Application : In a randomized, double-blind study conducted in Korea, patients with controlled LDL-C but elevated TG levels, already receiving statin monotherapy, were randomly assigned to receive combination therapy with choline fenofibrate and statin or statin monotherapy .
  • Results : After 8 weeks of treatment, TG levels significantly decreased from 269.8 to 145.5 mg/dL in the combination therapy group, whereas no significant changes occurred in the statin monotherapy group . The mean serum HDL-C levels significantly increased from 45.0 to 50.4 mg/dL in the combination therapy group .

Cocrystallization to Improve Solubility and Bioavailability

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Choline Fenofibrate has been cocrystallized with benzoic acid to increase its aqueous solubility and dissolution rate .
  • Methods of Application : The drug and coformer were cocrystallized using the solvent drop grinding method . The formation of cocrystals was predicted using Cambridge Structure Database (CSD) software .
  • Results : The in vitro dissolution profile of the cocrystals was found to be 89%, compared to 39% for the pure drug . The cocrystals also showed improved in vivo anti-hyperlipidemic activity in rats .

Treatment of Primary Hypercholesterolemia or Mixed Dyslipidemia

  • Scientific Field : Endocrinology .
  • Application Summary : Choline Fenofibrate is used as monotherapy to reduce elevated LDL-C, Total-C, TG and Apo B, and to increase HDL-C in patients with primary hypercholesterolemia or mixed dyslipidemia .
  • Methods of Application : Patients with primary hypercholesterolemia or mixed dyslipidemia are prescribed Choline Fenofibrate as a part of their treatment regimen .
  • Results : The use of Choline Fenofibrate in these patients has been shown to effectively lower the levels of triglycerides and “bad” cholesterol (LDL), while raising the levels of “good” cholesterol (HDL) .

Treatment of Severe Hypertriglyceridemia

  • Scientific Field : Endocrinology .
  • Application Summary : Choline Fenofibrate is used to treat severe hypertriglyceridemia .
  • Methods of Application : Patients with severe hypertriglyceridemia are prescribed Choline Fenofibrate as a part of their treatment regimen .
  • Results : The use of Choline Fenofibrate in these patients has been shown to effectively lower the levels of triglycerides .

Treatment of Fredrickson Type IV and V Hypertriglyceridemia

  • Scientific Field : Endocrinology .
  • Application Summary : Choline Fenofibrate is used to treat severe Fredrickson type IV and V hypertriglyceridemia .
  • Methods of Application : Patients with severe Fredrickson type IV and V hypertriglyceridemia are prescribed Choline Fenofibrate as a part of their treatment regimen .
  • Results : The use of Choline Fenofibrate in these patients has been shown to effectively lower the levels of triglycerides .

Improving Drug Solubility and Bioavailability

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Choline Fenofibrate has been developed for improved solubility, gastrointestinal absorption, and bioavailability, and more convenient administration .
  • Methods of Application : Choline Fenofibrate is a prodrug of fenofibric acid, which has high hydrophilicity and poor absorption profile . Choline Fenofibrate and other conjugated compounds of fenofibric acid have been developed for improved solubility, gastrointestinal absorption, and bioavailability .
  • Results : The use of Choline Fenofibrate has been shown to improve the solubility and bioavailability of fenofibric acid .

Safety And Hazards

Choline fenofibrate may be harmful if inhaled or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is harmful if swallowed . In case of accidental release, it is advised to avoid dust formation and breathing vapors, mist, or gas .

Orientations Futures

Research on choline fenofibrate is ongoing, with a focus on its role in human health . Future research directions include understanding the impact of this nutrient in human health and aligning on what should be communicated to the public about the contributions of dietary choline to human health .

Propriétés

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZHODZSADEHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234939
Record name Choline fenofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Choline fenofibrate

CAS RN

856676-23-8
Record name Choline fenofibrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline fenofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLINE FENOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)-methanone and 148 g (0.82 mol) of methyl 2-bromo-2-methylpropanoate is prepared in a 1 l reactor maintained under a nitrogen atmosphere. The mixture is heated to 145° C., with thorough stirring, and 69 g (0.5 mol) of potassium carbonate are added. The reaction medium is maintained at 145° C. for 3 hours, with thorough stirring, during which time the water formed by the reaction is collected in the distillate. The pressure in the reactor is then gradually reduced in order to remove the excess brominated reactant by distillation. The mixture is then cooled to about 100° C. and 300 ml of n-propanol are added. The resulting mixture is stirred for 10 mm at 90° C. and then filtered at this temperature to remove the insoluble mineral salts. The residual solid is rinsed with 100 ml of hot n-propanol, which is combined with the previous filtrates. The solution obtained is placed in the 1 l reactor under a nitrogen atmosphere and 121.5 g (0.45 mol) of a 45% aqueous solution of choline hydroxide are added. The reaction mixture is stirred for 3 hours under gentle reflux of the solvent and about 240 ml of solvent are then distilled, 130 ml of n-propanol being added to the reactor. The reactor contents are subsequently filtered on a clarifying filter and then cooled slowly to about 15° C. The resulting suspension is filtered on an aspirator and the isolated solid is rinsed with 100 ml of cold n-propanol and then dried in a vacuum oven.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
240 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline fenofibrate
Reactant of Route 2
Reactant of Route 2
Choline fenofibrate
Reactant of Route 3
Choline fenofibrate
Reactant of Route 4
Choline fenofibrate
Reactant of Route 5
Choline fenofibrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Choline fenofibrate

Citations

For This Compound
179
Citations
X Wei, P Li, M Liu, Y Du, M Wang… - Biomedical …, 2017 - Wiley Online Library
… and choline fenofibrate solution in rats, which has not been reported. The results suggested that choline fenofibrate and … Taking fenofibric acid and choline fenofibrate as alternatives to …
P Patel, H Barkate - Indian Journal of Endocrinology and …, 2016 - ncbi.nlm.nih.gov
… 116 patients were administered choline fenofibrate and 110 … in TG level (34.24% in choline fenofibrate group and 38.13% … (10% increase in choline fenofibrate group and 9% increase in …
Number of citations: 5 www.ncbi.nlm.nih.gov
KS Kim, SG **, O Mustapha, AM Yousaf… - International journal of …, 2015 - Elsevier
… release pellet with bioequivalence to the choline fenofibrate-loaded commercial mini-tablet … commercial tablet (FCT) and the choline fenofibrate-loaded commercial mini-tablet (CFCM). …
Number of citations: 38 www.sciencedirect.com
S Bordawekar, Z Kuvadia, P Dandekar… - Crystal growth & …, 2014 - ACS Publications
… for the active ingredient choline fenofibrate. The dissolution and … on the crystal habit of choline fenofibrate and the design of a … the crystal habit of choline fenofibrate using the concepts of …
Number of citations: 10 pubs.acs.org
P Ji-Min, SI Chae, YS Noh, L Seung-Jun… - … Journal of Clinical …, 2019 - search.proquest.com
… of a 135mg choline fenofibrate capsule [6]. Originally, choline fenofibrate was developed … Therefore, a new choline fenofibrate formulation was developed as a 135-mg enteric-coated…
Number of citations: 2 search.proquest.com
H Barkate, P Patel, D Shah, F Vyas - Indian Journal of …, 2018 - ncbi.nlm.nih.gov
… Choline fenofibrate is a new (choline) salt of fenofibric acid (… , we have demonstrated that choline fenofibrate is as effective … (FDC) of choline fenofibrate and rosuvastatin in comparison to …
Number of citations: 4 www.ncbi.nlm.nih.gov
M Agarwal, VB Singh, P Garg, P Rijhwani, N Agrawal… - 2015 - academia.edu
… This study compared the efficacy and safety of choline fenofibrate 135 mg delayed release capsules and conventional fenofibrate 160 mg tablets for the treatment of dyslipidemia. The …
Number of citations: 3 www.academia.edu
N Jain, R Jain, S Dangi - Journal of Drug Delivery and Therapeutics, 2018 - jddtonline.info
The drug ABT-335 (Fenofibricacid) choline fenofibrate found to be useful in the treatment of dyslipidemia as compare with other fibrate. So the present investigation to developed mini-…
Number of citations: 6 jddtonline.info
JA Kaduk, K Zhong, AM Gindhart, TN Blanton - Powder Diffraction, 2016 - cambridge.org
… suggests that we might expect platy morphology for choline fenofibrate, with {010} as the … The powder diffraction pattern of choline fenofibrate is included in the PDF as entry 00-065-…
Number of citations: 5 www.cambridge.org
MS Park, JC Youn, EJ Kim, KH Han, SH Lee, SH Kim… - Clinical Therapeutics, 2021 - Elsevier
… of combination therapy (choline fenofibrate and statin) were … Therefore, choline fenofibrate can be taken regardless of … The pharmacologic potency of choline fenofibrate in this study …
Number of citations: 7 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.